N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

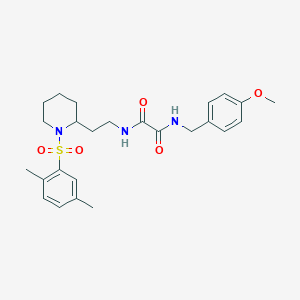

N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is an oxalamide derivative featuring a piperidine ring sulfonylated at the 1-position by a 2,5-dimethylphenyl group. The ethyl linker connects the piperidine to the N1-oxalamide moiety, while the N2-oxalamide is substituted with a 4-methoxybenzyl group.

Properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O5S/c1-18-7-8-19(2)23(16-18)34(31,32)28-15-5-4-6-21(28)13-14-26-24(29)25(30)27-17-20-9-11-22(33-3)12-10-20/h7-12,16,21H,4-6,13-15,17H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTNMOAOAVYHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by the following:

- Molecular Formula : C24H31N3O5S

- Molecular Weight : 461.6 g/mol

The structure includes a piperidine moiety and an oxalamide functional group, which are crucial for its biological activity.

Preliminary studies suggest that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in disease processes, particularly those related to cancer and neurological disorders.

- Receptor Binding : It may bind to receptors that modulate cellular responses, influencing pathways related to inflammation and proliferation.

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have reported IC50 values indicating potent activity against leukemia cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia (e.g., K562) | 120 | Tubulin inhibition |

| Prostate Cancer (DU-145) | 3.0 | Antitubulin activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, this compound has demonstrated enzyme inhibitory effects:

- Acetylcholinesterase (AChE) : The compound exhibits strong inhibitory activity against AChE, which is significant for neurodegenerative diseases like Alzheimer's .

| Enzyme | IC50 (µM) | Biological Relevance |

|---|---|---|

| Acetylcholinesterase | 0.63 | Neuroprotective effects |

| Urease | 2.14 | Potential for treating infections |

Case Studies and Research Findings

- In Vivo Studies : Animal model studies have shown that the compound can effectively reduce tumor size in xenograft models of human cancers, supporting its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Research has explored various analogs of this compound to optimize its biological activity. Modifications in the piperidine ring and sulfonamide group have been linked to enhanced potency against cancer cells.

- Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins, revealing the structural features that contribute to its biological effects .

Scientific Research Applications

Therapeutic Potential

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide has shown promise in various therapeutic areas:

- Neurological Disorders : Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

- Cancer Research : The compound's ability to interact with specific enzymes or receptors involved in cancer pathways makes it a candidate for further investigation in oncology. Its mechanism of action likely involves inhibiting tumor growth by targeting signaling pathways critical for cancer cell proliferation.

- Inflammatory Diseases : Due to its structural properties, it may also exhibit anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Preparation of the Piperidine Derivative : This includes cyclization and functional group modifications.

- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.

- Formation of the Oxalamide Moiety : Involves amide bond formation reactions.

Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity during synthesis.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly employed for purification.

Case Study 1: Neurological Applications

A study conducted on animal models demonstrated that this compound exhibited significant anxiolytic effects. The compound was administered at varying doses, revealing a dose-dependent response in reducing anxiety-like behaviors measured through established behavioral assays.

Case Study 2: Anticancer Activity

In vitro studies indicated that the compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it interfered with key signaling pathways involved in cell survival, suggesting its potential utility as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Derivatives

Structural Modifications and Substituent Effects

The target compound and its analogs share a core oxalamide scaffold but differ in substituents on the piperidine sulfonyl group and the benzyl/alkyl moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula.

Key Observations

Sulfonyl Group Variations :

- The target compound employs a 2,5-dimethylphenyl sulfonyl group, which enhances steric bulk and lipophilicity compared to the electron-withdrawing 4-fluorophenyl (Analog 1) or 4-fluoro-3-methylphenyl (Analog 2) substituents .

- Fluorine atoms in Analogs 1 and 2 may improve metabolic stability and membrane permeability but reduce solubility relative to the dimethylphenyl group in the target compound.

Analog 3 replaces the sulfonylpiperidine-ethyl moiety with a pyridin-2-yl ethyl group, drastically altering electronic properties and hydrogen-bonding capacity .

Molecular Weight Trends :

- The target compound (473.6 g/mol) is heavier than Analog 2 (411.5 g/mol) due to its larger sulfonyl and benzyl substituents. However, it is lighter than Analog 1 (482.0 g/mol), which contains a chlorine atom.

Research Implications and Limitations

- Synthetic Feasibility : The target compound’s 2,5-dimethylphenyl sulfonyl group may pose synthetic challenges due to steric hindrance during sulfonylation, unlike the smaller fluorine-containing analogs .

- Data Gaps : Physical properties (e.g., solubility, melting point) and toxicity profiles are unavailable for all compounds, limiting comparative conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.